

Application Notes: Cloning, Expression, and Purification of PBP2b

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Introduction

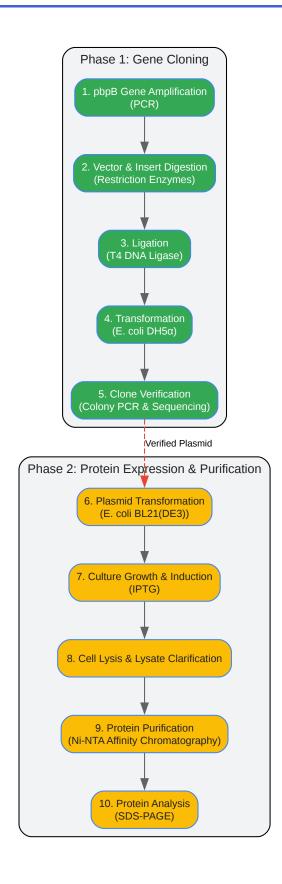
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] Specifically, **PBP2**b (encoded by the pbpB gene) is a class B high-molecular-weight PBP that functions as a transpeptidase, responsible for cross-linking peptidoglycan strands during peripheral cell wall synthesis.[2][3] Its essential role in bacterial viability and its function as a primary target for β -lactam antibiotics make it a protein of significant interest for antimicrobial drug development.[1]

These application notes provide a comprehensive protocol for the cloning of the pbpB gene into the pET-28a(+) expression vector, followed by the expression and subsequent purification of the recombinant **PBP2**b protein from Escherichia coli.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for cloning and expression, and the biological role of **PBP2**b.





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References

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